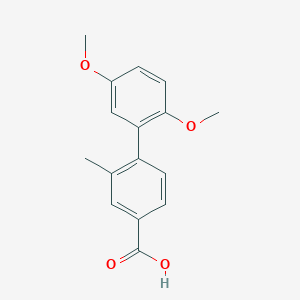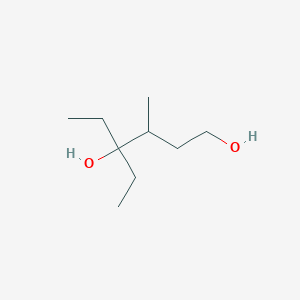
H-L-Sec(DMNB)-OH*TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-L-Sec(DMNB)-OH*TFA, also known as S-(4,5-dimethoxy-2-nitrobenzyl)-L-selenocysteine trifluoroacetic acid salt, is a photocaged selenocysteine derivative. This compound is used in various biochemical and biophysical studies due to its unique properties, particularly its ability to be activated by light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Sec(DMNB)-OH*TFA involves the protection of the selenocysteine amino acid with a 4,5-dimethoxy-2-nitrobenzyl group. This protection is achieved through a series of chemical reactions that include:
Protection of the selenol group: The selenol group of selenocysteine is protected using a 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base such as triethylamine.
Formation of the trifluoroacetic acid salt: The protected selenocysteine is then treated with trifluoroacetic acid to form the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of selenocysteine are reacted with 4,5-dimethoxy-2-nitrobenzyl chloride under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality control: The final product undergoes rigorous quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
H-L-Sec(DMNB)-OH*TFA undergoes several types of chemical reactions, including:
Photolysis: The compound is activated by ultraviolet light, which removes the 4,5-dimethoxy-2-nitrobenzyl group, releasing free selenocysteine.
Oxidation: The selenol group can be oxidized to form seleninic acid or other selenium-containing compounds.
Substitution: The selenol group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Photolysis: Ultraviolet light (typically around 365 nm) is used to activate the compound.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Photolysis: Free selenocysteine.
Oxidation: Seleninic acid or other selenium oxides.
Substitution: Various selenoethers or selenoesters.
Wissenschaftliche Forschungsanwendungen
H-L-Sec(DMNB)-OH*TFA has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into proteins to study the role of selenocysteine in enzymatic functions.
Medicine: Investigated for its potential therapeutic applications due to the unique properties of selenium.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of H-L-Sec(DMNB)-OH*TFA involves the release of free selenocysteine upon exposure to ultraviolet light. The released selenocysteine can then participate in various biochemical reactions. The molecular targets and pathways involved include:
Enzymatic activity:
Redox reactions: Selenocysteine plays a crucial role in redox reactions due to its ability to cycle between different oxidation states.
Vergleich Mit ähnlichen Verbindungen
H-L-Sec(DMNB)-OH*TFA can be compared with other photocaged amino acids such as:
S-(4,5-dimethoxy-2-nitrobenzyl)-L-cysteine: Similar in structure but contains sulfur instead of selenium.
Fmoc-L-Cys(Cam)-OH: Another protected cysteine derivative used in peptide synthesis.
Uniqueness
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to sulfur-containing analogs. Selenium’s redox properties and its role in enzymatic functions make this compound particularly valuable in research.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6Se.C2HF3O2/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2;3-2(4,5)1(6)7/h3-4,8H,5-6,13H2,1-2H3,(H,15,16);(H,6,7)/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNGLAJWNQNGMJ-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C[Se]CC(C(=O)O)N)[N+](=O)[O-])OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C[Se]C[C@@H](C(=O)O)N)[N+](=O)[O-])OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O8Se |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)](/img/structure/B6289176.png)
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)

![(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B6289199.png)






